

# Elsubrutinib: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Elsubrutinib*

Cat. No.: B607293

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Elsubrutinib** (also known as ABBV-105) is a potent and selective, orally active, irreversible inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) signaling, BTK is a critical therapeutic target for various autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and clinical trial outcomes of **Elsubrutinib**. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts in the field of immunology and drug discovery.

## Chemical Structure and Identification

**Elsubrutinib** is a small molecule with the chemical formula  $C_{17}H_{19}N_3O_2$ . Its structure is characterized by a 1H-indole-7-carboxamide core linked to a 1-acryloylpiperidin-3-yl moiety. The (S)-stereoisomer is the active enantiomer.

| Identifier        | Value                                                                             |
|-------------------|-----------------------------------------------------------------------------------|
| IUPAC Name        | 4-[(3S)-1-prop-2-enylpiperidin-3-yl]-1H-indole-7-carboxamide <a href="#">[1]</a>  |
| CAS Number        | 1643570-24-4 <a href="#">[1]</a>                                                  |
| Molecular Formula | C <sub>17</sub> H <sub>19</sub> N <sub>3</sub> O <sub>2</sub> <a href="#">[1]</a> |
| Molecular Weight  | 297.35 g/mol <a href="#">[1]</a>                                                  |
| SMILES            | C=CC(=O)N1CCC--INVALID-LINK--<br>C2=C3C=CNC3=C(C=C2)C(=O)N                        |

## Physicochemical Properties

The physicochemical properties of **Elsubrutinib** are crucial for its formulation and pharmacokinetic profile.

| Property                     | Value               | Source                            |
|------------------------------|---------------------|-----------------------------------|
| Physical State               | Solid               | Assumed from handling information |
| Solubility                   | DMSO: 59 mg/mL      | <a href="#">[2]</a>               |
| Ethanol: 4 mg/mL             | <a href="#">[2]</a> |                                   |
| Water: Insoluble             | <a href="#">[2]</a> |                                   |
| XLogP3-AA                    | 1.6                 | <a href="#">[1]</a>               |
| Hydrogen Bond Donor Count    | 2                   | <a href="#">[1]</a>               |
| Hydrogen Bond Acceptor Count | 3                   | <a href="#">[1]</a>               |

Note: Experimental values for melting point and pKa are not publicly available at the time of this publication.

# Pharmacological Properties and Mechanism of Action

**E1sibrutinib** is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3] It selectively targets the cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the inactivation of the enzyme.[3] This irreversible binding prevents the phosphorylation of downstream substrates, thereby blocking the B-cell receptor (BCR) signaling pathway.[2][3]

## In Vitro Potency

| Parameter                               | Value         |
|-----------------------------------------|---------------|
| IC <sub>50</sub> (BTK catalytic domain) | 0.18 μM[2][3] |
| IC <sub>50</sub> (BTK C481S mutant)     | 2.6 μM[3]     |

The significant loss of potency against the C481S mutant confirms the covalent mechanism of action targeting the cysteine residue.[3]

## B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is essential for B-cell development, activation, proliferation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role. **E1sibrutinib**'s inhibition of BTK disrupts this pathway.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Elsubrutinib | C17H19N3O2 | CID 117773770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Elsubrutinib: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607293#the-chemical-structure-and-properties-of-elsubrutinib>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

